molecular formula C23H20FN3O4 B11639082 5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11639082
M. Wt: 421.4 g/mol
InChI Key: GUBIWAVAKUACKM-UHFFFAOYSA-N
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Description

5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a fluorophenoxyethyl group, and a diazinane-trione moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a fluorophenoxyethyl group through a series of substitution reactions. The final step involves the formation of the diazinane-trione moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically under an inert atmosphere.

    Substitution: Halogens, alkylating agents; various solvents and catalysts depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its indole core is known for interacting with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, 5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of 5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole core can bind to proteins and enzymes, modulating their activity. The fluorophenoxyethyl group may enhance its binding affinity and specificity, while the diazinane-trione moiety can participate in various chemical interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride used in medical treatments.

    Indole-based covalent inhibitors: Compounds with similar indole cores used in drug discovery.

Uniqueness

5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H20FN3O4/c1-25-21(28)17(22(29)26(2)23(25)30)13-15-14-27(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,11-12H2,1-2H3

InChI Key

GUBIWAVAKUACKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)C(=O)N(C1=O)C

Origin of Product

United States

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